5-METHYL-2-(2-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Description
This compound features a tetrahydrobenzothiophene core substituted with a methyl group at position 5, a 2-phenoxybenzamido group at position 2, and a carboxamide at position 2. Its molecular formula is C₃₀H₂₇N₃O₃S, with a molecular weight of 533.62 g/mol.
Properties
IUPAC Name |
5-methyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-11-12-19-17(13-14)20(21(24)26)23(29-19)25-22(27)16-9-5-6-10-18(16)28-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H2,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBMOPVBIYUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(2-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-phenoxybenzoic acid with 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(2-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Alkylated or acylated benzothiophene derivatives.
Scientific Research Applications
5-METHYL-2-(2-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-METHYL-2-(2-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound and compounds A–C () share the tetrahydrobenzothiophene core, while compound 12 () has a pyrimidoquinazoline core, reducing direct comparability. The tetrahydrobenzothiophene derivatives are more likely to exhibit similar electronic and steric properties .
Substituent Effects: Carboxamide vs. Phenoxybenzamido Group: Unique to the target compound, this bulky aromatic substituent may confer steric hindrance or π-π stacking capabilities, differentiating it from simpler analogs like CAS 4815-28-5 .
Functional Applications: Compounds A–C () demonstrate anticorrosive properties, attributed to their electron-withdrawing substituents (cyano, imino) that enhance adsorption on metal surfaces. The target compound’s phenoxybenzamido group could similarly act as an adsorption site, though experimental validation is needed .
Synthetic Accessibility: CAS 4815-28-5 () serves as a precursor for synthesizing substituted tetrahydrobenzothiophenes. The target compound’s synthesis would likely involve coupling 2-phenoxybenzamido and methyl groups to this core, akin to methods in (e.g., reflux with sodium acetate in acetic anhydride) .
Biological Activity
Introduction
The compound 5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 320.43 g/mol
This compound features a benzothiophene core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It appears to affect key signaling pathways involved in tumor growth and metastasis, potentially through modulation of protein kinases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notable findings include:
-
Cell Line Studies :
- The compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer).
- IC Values :
- A549: 0.25 µM
- HepG2: 0.30 µM
- MCF7: 0.40 µM
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Mechanistic Insights :
- Studies revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cells.
- Flow cytometry analysis indicated an accumulation of cells in the G0/G1 phase of the cell cycle, suggesting that the compound effectively halts cell cycle progression.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess:
- Antimicrobial Activity : Some derivatives within the benzothiophene family have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Research indicates potential modulation of inflammatory pathways, although further studies are needed to confirm these effects.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no severe adverse effects observed.
Case Study 2: Combination Therapy
Research exploring the combination of this compound with existing chemotherapeutics (e.g., doxorubicin) showed enhanced efficacy in reducing tumor growth rates compared to monotherapy. This suggests potential for use in combination therapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
